molecular formula C21H23BrN2O B11786776 2-(3-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole

2-(3-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole

Cat. No.: B11786776
M. Wt: 399.3 g/mol
InChI Key: LXSFLXMVGPATHH-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole is a complex organic compound that features a bromophenyl group, a dimethylpiperidinyl group, and a benzo[d]oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole typically involves multiple steps, starting with the preparation of the benzo[d]oxazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The bromophenyl group is introduced via electrophilic aromatic substitution, while the dimethylpiperidinyl group is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(3-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of biological activity and interactions with biomolecules.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromophenyl)benzo[d]oxazole: Lacks the dimethylpiperidinyl group, which may affect its biological activity and chemical properties.

    5-((2,6-Dimethylpiperidin-1-yl)methyl)benzo[d]oxazole: Lacks the bromophenyl group, which may influence its reactivity and interactions with molecular targets.

Uniqueness

2-(3-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole is unique due to the presence of both the bromophenyl and dimethylpiperidinyl groups. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23BrN2O

Molecular Weight

399.3 g/mol

IUPAC Name

2-(3-bromophenyl)-5-[(2,6-dimethylpiperidin-1-yl)methyl]-1,3-benzoxazole

InChI

InChI=1S/C21H23BrN2O/c1-14-5-3-6-15(2)24(14)13-16-9-10-20-19(11-16)23-21(25-20)17-7-4-8-18(22)12-17/h4,7-12,14-15H,3,5-6,13H2,1-2H3

InChI Key

LXSFLXMVGPATHH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Br)C

Origin of Product

United States

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